Cas no 21261-72-3 (3-Chloro-N-(2-chlorophenyl)propanamide)
3-Chloro-N-(2-chlorophenyl)propanamide Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-N-(2-chlorophenyl)propanamide
- propanamide, 3-chloro-N-(2-chlorophenyl)-
- MFCD02973949
- LS-05194
- ALBB-016589
- 21261-72-3
- DB-212115
- CS-0215533
- EN300-25804
- Z217707118
- STL257374
- DTXSID60408841
- AKOS000263169
- SCHEMBL8556893
-
- MDL: MFCD02973949
- Inchi: 1S/C9H9Cl2NO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13)
- InChI Key: SYKFGYQIAQITOF-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1NC(CCCl)=O
Computed Properties
- Exact Mass: 217.00627
- Monoisotopic Mass: 217.0061193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
3-Chloro-N-(2-chlorophenyl)propanamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
3-Chloro-N-(2-chlorophenyl)propanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 065725-500mg |
3-Chloro-N-(2-chlorophenyl)propanamide |
21261-72-3 | 500mg |
$95.00 | 2023-09-10 | ||
| TRC | C369513-25mg |
3-Chloro-N-(2-chlorophenyl)propanamide |
21261-72-3 | 25mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369513-50mg |
3-Chloro-N-(2-chlorophenyl)propanamide |
21261-72-3 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C369513-250mg |
3-Chloro-N-(2-chlorophenyl)propanamide |
21261-72-3 | 250mg |
$ 80.00 | 2022-04-01 | ||
| abcr | AB219564-500 mg |
3-Chloro-N-(2-chlorophenyl)propanamide; 95% |
21261-72-3 | 500MG |
€151.00 | 2022-09-01 | ||
| abcr | AB219564-1 g |
3-Chloro-N-(2-chlorophenyl)propanamide; 95% |
21261-72-3 | 1g |
€165.60 | 2022-09-01 | ||
| abcr | AB219564-5 g |
3-Chloro-N-(2-chlorophenyl)propanamide; 95% |
21261-72-3 | 5g |
€368.40 | 2022-09-01 | ||
| Alichem | A019119110-5g |
3-Chloro-N-(2-chlorophenyl)propanamide |
21261-72-3 | 95% | 5g |
$309.00 | 2023-09-02 | |
| Enamine | EN300-25804-0.05g |
3-chloro-N-(2-chlorophenyl)propanamide |
21261-72-3 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-25804-0.1g |
3-chloro-N-(2-chlorophenyl)propanamide |
21261-72-3 | 95.0% | 0.1g |
$20.0 | 2025-03-21 |
3-Chloro-N-(2-chlorophenyl)propanamide Suppliers
3-Chloro-N-(2-chlorophenyl)propanamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Jason Wan Lab Chip, 2020,20, 4528-4538
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 3-Chloro-N-(2-chlorophenyl)propanamide
3-Chloro-N-(2-chlorophenyl)propanamide: A Comprehensive Overview
3-Chloro-N-(2-chlorophenyl)propanamide (CAS No. 21261-72-3) is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development and advanced materials. The molecule consists of a propanamide backbone with two chlorine substituents, one on the propionyl group and another on the phenyl ring, which significantly influences its chemical behavior and reactivity.
The chemical structure of 3-Chloro-N-(2-chlorophenyl)propanamide plays a pivotal role in determining its physical and chemical properties. The presence of chlorine atoms introduces electron-withdrawing effects, which enhance the electrophilicity of the molecule and influence its reactivity in various chemical reactions. Recent studies have explored the impact of these substituents on the compound's stability, solubility, and bioavailability, making it a promising candidate for pharmaceutical applications.
From a synthetic perspective, 3-Chloro-N-(2-chlorophenyl)propanamide can be synthesized through a variety of methods, including nucleophilic acyl substitution and amide bond formation. Researchers have optimized these methods to improve yield and purity, leveraging modern catalytic techniques and green chemistry principles. These advancements have not only enhanced the efficiency of synthesis but also reduced environmental impact, aligning with current sustainability goals in chemical manufacturing.
The application potential of 3-Chloro-N-(2-chlorophenyl)propanamide is vast. In pharmacology, it has been investigated as a lead compound for developing new drugs targeting various therapeutic areas, such as inflammation and infectious diseases. Its ability to modulate enzyme activity and interact with cellular pathways makes it a valuable tool in drug discovery. Additionally, in materials science, this compound has shown promise as a precursor for advanced polymers and coatings due to its thermal stability and mechanical properties.
Recent research has also delved into the environmental fate and toxicity of 3-Chloro-N-(2-chlorophenyl)propanamide, addressing concerns related to its ecological impact. Studies have assessed its biodegradation pathways and potential toxicity to aquatic organisms, providing insights into responsible use and disposal practices. These findings underscore the importance of understanding the environmental implications of chemicals to ensure sustainable development.
In conclusion, 3-Chloro-N-(2-chlorophenyl)propanamide (CAS No. 21261-72-3) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound remains at the forefront of scientific innovation.
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